3-Methyl-1-phenylpiperazine

Overview

Description

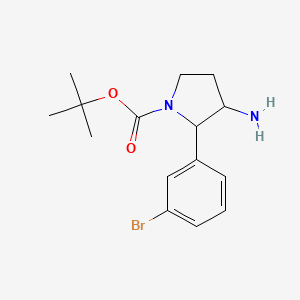

3-Methyl-1-phenylpiperazine is a compound with the empirical formula C11H16N2 . It is used as a reference material for forensic laboratories and is known to affect the central and autonomic nervous systems, blood pressure, and smooth muscle .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research. Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of this compound is 176.26 g/mol . The SMILES string representation isCC(NCC1)CN1C2=CC=CC=C2 . The InChI representation is 1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H . Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a melting point of 56-60 °C . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.3±25.0 °C at 760 mmHg, and a flash point of 122.1±14.1 °C .Scientific Research Applications

Synthesis and Preparation

- Preparation Techniques : The preparation of 1-Methyl-3-phenylpiperazine involves starting materials like ethyl α-Bromophenylacetate and ethylenediamine. Modifications to traditional procedures have been made to improve production quality and efficiency, particularly in the cyclization step and steps involving N4 protection with Boc group and reduction of amide group, making it applicable for industrial manufacturing (Yan Zhao-huaa, 2012).

Chemical Properties and Reactions

Selective Ligand Binding : Phenylpiperazine derivatives have been studied for their affinity for serotoninergic receptors and α1-adrenoceptors. Their interaction with human 5-HT3A receptors and α1-adrenoceptor subtypes reveals their potential in various therapeutic applications (J. Handzlik et al., 2014).

Dopamine Receptor Affinities : Substituted imidazopyridines and pyridazines within this chemical class show high affinities and selectivities for D4 dopamine receptors. Their potential as neutral antagonists or weak partial agonists is explored, with specific compounds showing substantial agonist efficacy in mitogenesis experiments (C. Enguehard-Gueiffier et al., 2006).

Antitubercular Activity : Certain phenylpiperazine derivatives have been evaluated for their tuberculostatic activity. This research is significant in the context of developing new therapeutic agents for tuberculosis (H. Foks et al., 2004).

Pharmaceutical Research

Anticonvulsant Properties : N-Mannich bases derived from this compound have been synthesized and evaluated for their anticonvulsant activity. The mechanism of action for the most active derivatives has been studied, showing higher inhibition of NaV1.2 currents compared to some model antiepileptic drugs (K. Kamiński et al., 2013).

Chemical Stability Analysis : The stability of N-phenylpiperazine compounds, crucial for pharmaceutical applications, has been studied. This includes understanding various degradation pathways such as hydrolysis, oxidation, and photodegradation (Monika Tarsa et al., 2019).

Intestinal Permeation Enhancers : Research on phenylpiperazine derivatives has shown their potential as intestinal permeation enhancers. This is particularly significant for improving the oral administration of macromolecular therapeutics (Katherine C. Fein et al., 2017).

Selective COX-2 Inhibition : Certain phenylpiperazine derivatives have been identified as selective ligands for cyclooxygenase-2 (COX-2), presenting new opportunities in anti-inflammatory drug design (Juan Sun et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

3-methyl-1-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWZEMBNNRUEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-78-2 | |

| Record name | 3-methyl-1-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2674165.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)